4-(Cyclopropylmethoxy)quinazoline
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Overview
Description
4-(Cyclopropylmethoxy)quinazoline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties and EGFR Inhibition
4-(Cyclopropylmethoxy)quinazoline and its derivatives, particularly 4-anilinoquinazolines, have demonstrated significant anticancer properties by stabilizing the kinase activity of the epidermal growth factor receptor (EGFR). In a study, a series of fifteen 4-anilinoquinazoline analogs were evaluated for cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-468), revealing compound 11 as showing potent biological activity on both cell lines, suggesting a promising direction for anti-breast cancer research (Haghighijoo et al., 2018).
Hypolipidemic Activities
The novel compound NO-1886, a derivative of this compound, was investigated for its hypolipidemic activities. Various analogs were synthesized, showing that derivatives with a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position effectively lowered triglyceride and total cholesterol levels in rats (Kurogi et al., 1996).
Antiinflammatory Activity
New 4(1H)-quinazolinones were synthesized and evaluated for their antiinflammatory activity in the carrageenin-induced paw edema test, indicating optimal potency with 2-cyclopropyl-1-phenyl- and 1-isopropyl-2-phenyl-4(1H)-quinazolinones, suggesting a potential for antiinflammatory drug development (Ozaki et al., 1985).
cGMP Phosphodiesterase Inhibition
Research on 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, including cyclopropyl derivatives, has shown that monosubstitution at the 6-position is crucial for inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE), indicating potential applications in treating cardiovascular diseases (Takase et al., 1994).
GABAA/benzodiazepine Receptor Activity
A study on imidazo[1,5-a]quinoxaline amides and carbamates, including those with a 5-cyclopropyl moiety, identified compounds with high affinity for the GABAA/benzodiazepine receptor, ranging from antagonists to full agonists. This discovery opens pathways for the development of new therapeutics for disorders related to this receptor system (Tenbrink et al., 1994).
Future Directions
Quinazoline derivatives have shown promising potential as antimicrobial agents due to their diverse chemical structures and pharmacological activities . This comprehensive analysis of recent advancements in the field of quinazoline antimicrobial research will aid in the design of more effective and targeted therapeutic strategies against drug-resistant pathogens .
Mechanism of Action
Target of Action
Quinazolinone derivatives, including 4-(Cyclopropylmethoxy)quinazoline, have been found to exhibit a broad spectrum of biological activities . They have been reported to act as inhibitors of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.
Mode of Action
Quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It is known that quinazolinone derivatives can inhibit the formation of biofilms in pseudomonas aeruginosa . This suggests that they may interfere with the quorum sensing system, a communication system that bacteria use to coordinate group behaviors.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This could potentially make the bacteria more susceptible to antibiotic treatment and the host immune response.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAWTDBLNOJBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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